3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: is a chemical compound with the following properties:
Chemical Formula: CHClNOS
Molecular Weight: 365.83 g/mol
Structure: !Molecular Structure
Chemical Reactions Analysis
Reactions::
Oxidation: May undergo oxidation reactions.
Reduction: Potential for reduction reactions.
Substitution: Substitution reactions at various positions.
Hydrazide Formation: The carbohydrazide group suggests reactivity toward hydrazine derivatives.
Hydrazine Hydrate: Used for hydrazide formation.
Chlorination Agents: For introducing chlorine.
Ethoxylation Reagents: To incorporate the ethoxyphenyl group.
Major Products:: The major products depend on the specific reaction conditions and the starting materials used.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigated for potential drug development.
Biological Studies: May interact with biological targets.
Materials Science: Used in the synthesis of functional materials.
Industry: Possible applications in agrochemicals or specialty chemicals.
Mechanism of Action
The exact mechanism of action remains to be elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:
(E)-3-(5-chlorothiophen-2-yl)acrylic acid: A structurally related compound .
Properties
CAS No. |
303106-95-8 |
---|---|
Molecular Formula |
C17H15ClN4O2S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-24-14-6-4-3-5-11(14)10-19-22-17(23)13-9-12(20-21-13)15-7-8-16(18)25-15/h3-10H,2H2,1H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
FCMHMYYECUOPPR-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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